Fmoc-PEG4-NHS ester can be used to covalently attach PEG chains to proteins. The NHS ester moiety reacts with the primary amines present on the protein surface (usually lysine side chains) to form amide bonds. This process modifies the protein with a PEG chain, leading to several potential benefits:
Fmoc-PEG4-NHS ester is a chemical compound that serves as a versatile linker in peptide synthesis and bioconjugation applications. It consists of a hydrophilic polyethylene glycol (PEG) spacer, specifically four ethylene glycol units, an Fmoc (9-fluorenylmethoxycarbonyl) protected amine, and a N-hydroxysuccinimide (NHS) ester functionality. The structure of Fmoc-PEG4-NHS ester can be represented by the molecular formula C30H36N2O10, with a molecular weight of approximately 584.6 g/mol . This compound enhances solubility and stability in aqueous environments, making it particularly useful in various biochemical applications.
The biological activity of Fmoc-PEG4-NHS ester is primarily linked to its role as a linker in drug development and bioconjugation. By facilitating the stable attachment of therapeutic agents to targeting moieties, it enhances the pharmacokinetic properties of peptides and proteins. This compound is particularly relevant in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells, offering potential therapeutic strategies against various diseases, including cancer .
The synthesis of Fmoc-PEG4-NHS ester typically involves the following steps:
These steps ensure that the final product retains the necessary functionalities for effective bioconjugation and peptide synthesis .
Fmoc-PEG4-NHS ester has a wide range of applications in various fields:
Studies involving Fmoc-PEG4-NHS ester often focus on its interactions with various biomolecules. The NHS ester functionality allows for selective conjugation to primary amines present on proteins or peptides, resulting in stable complexes that can be analyzed for their biological activity. These interactions are critical for understanding how modified peptides behave in biological systems and their potential therapeutic effects.
Several compounds share structural similarities with Fmoc-PEG4-NHS ester, each offering unique properties:
The uniqueness of Fmoc-PEG4-NHS ester lies in its balance between hydrophilicity from the PEG spacer and reactivity from the NHS ester, making it particularly versatile for various biochemical applications while maintaining stability during synthesis and storage.
Fmoc-PEG4-NHS ester (CAS: 1314378-14-7) is a monodisperse PEG linker with a defined molecular weight of 584.61 g/mol. Its structure comprises:
Key Molecular Characteristics
Common synonyms reflect its functional moieties:
These names highlight its dual reactivity: the NHS ester for amine conjugation and the Fmoc-protected amine for subsequent deprotection and further functionalization .
The concept of PEG conjugation dates to the 1970s, when Frank Davis pioneered protein PEGylation to reduce immunogenicity and prolong systemic circulation . Initial PEG linkers were polydisperse, leading to heterogeneous conjugates with variable pharmacokinetics.
The 1990s saw the emergence of monodisperse PEG linkers with precise molecular weights. These enabled:
Modern PEG linkers, including Fmoc-PEG4-NHS ester, feature heterobifunctional architectures that enable sequential conjugation steps. For instance:
Fmoc-PEG4-NHS ester is integral to ADC production, where it:
Case Study: HER2-Targeting ADCs
In a study synthesizing HER2-binding single-domain antibodies, Fmoc-PEG4-NHS ester was used to install tetrazine (Tz) and NOTA chelators for radiolabeling. The PEG4 spacer improved solubility and reduced steric interference, achieving >85% conjugation efficiency .
PROTACs (proteolysis-targeting chimeras) require spacers to bridge target proteins and E3 ligases. Fmoc-PEG4-NHS ester serves as a cleavable or non-cleavable linker due to its:
The NHS ester enables amine-specific labeling in aqueous buffers. Key applications include:
Optimized Reaction Conditions
Parameter | Ideal Range | Rationale |
---|---|---|
pH | 7.0–8.5 | Enhances amine nucleophilicity |
Solvent | DMSO or PBS | Maintains solubility of NHS ester |
Temperature | 25–37°C | Balances reaction rate and stability |
Fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester represents a critical bifunctional linker molecule that combines the base-labile fluorenylmethoxycarbonyl protecting group with a tetraethylene glycol spacer terminated by an amine-reactive N-hydroxysuccinimide ester [2] [4]. This compound, bearing the chemical formula C30H36N2O10 and molecular weight of 584.61 grams per mole, serves as an essential reagent in bioconjugation chemistry and proteolysis targeting chimera synthesis [4] [7].
Property | Value |
---|---|
Chemical Name | 2,5-dioxopyrrolidin-1-yl-1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16-pentaoxa-4-azanonadecan-19-oate |
CAS Number | 1314378-14-7 |
Molecular Formula | C30H36N2O10 |
Molecular Weight (g/mol) | 584.61 |
Appearance | Off-white to white solid |
Solubility | Soluble in DMSO, DMF, DCM; limited water solubility |
Storage Conditions | -20°C with desiccant |
Stability | Moisture-sensitive; NHS ester prone to hydrolysis |
The synthesis of fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester employs multiple strategic approaches, each offering distinct advantages in terms of yield, purity, and scalability [9]. The direct coupling method represents the most straightforward approach, involving the reaction of fluorenylmethoxycarbonyl-protected polyethylene glycol 4-carboxylic acid with N-hydroxysuccinimide in the presence of carbodiimide coupling reagents [22] [23].
The mechanism of N-hydroxysuccinimide ester formation proceeds through carbodiimide-mediated activation of the carboxylic acid terminus [23] [26]. Dicyclohexylcarbodiimide or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide serves as the primary activating agent, forming an intermediate O-acylisourea that subsequently reacts with N-hydroxysuccinimide to yield the desired ester linkage [22] [29]. This reaction typically requires anhydrous conditions and inert atmosphere to prevent hydrolysis of the reactive N-hydroxysuccinimide ester functionality [24] [25].
Route | Starting Materials | Yield (%) | Purity (%) | Advantages |
---|---|---|---|---|
Direct Coupling Method | Fmoc-PEG4-acid + NHS + DCC/EDC | 75-85 | 95-98 | Simple, one-pot reaction |
Stepwise Assembly | Fmoc-NH-PEG2 + PEG2-NHS activation | 65-75 | 90-95 | High control over chain length |
Solid-Phase Synthesis | Resin-bound PEG + Fmoc activation | 80-90 | 98-99 | Excellent purity, automated |
Solution-Phase Convergent | Pre-formed PEG4 + terminal functionalization | 70-80 | 92-96 | Scalable, flexible |
The stepwise assembly approach involves the sequential coupling of polyethylene glycol units, beginning with fluorenylmethoxycarbonyl-protected diethylene glycol derivatives [36] [38]. This methodology enables precise control over the polyethylene glycol chain length and facilitates the incorporation of specific functional groups at predetermined positions [38] [39]. The stepwise approach utilizes Williamson ether formation reactions between alkoxide nucleophiles and appropriate electrophilic partners, typically carried out under basic conditions using potassium tert-butoxide as the deprotonating agent [36].
Solid-phase synthesis represents an increasingly important methodology for fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester production, offering exceptional purity and simplified purification procedures [36] [44]. This approach employs polymer-supported synthesis, typically using Wang resin or similar polystyrene-based supports, enabling automated synthesis protocols and eliminating the need for chromatographic purification of intermediates [36] [45]. The solid-phase methodology proceeds through iterative cycles of deprotection, coupling, and washing, culminating in final cleavage from the solid support to yield the target compound [45] [46].
Industrial production of fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester requires careful optimization of reaction conditions, purification protocols, and quality control measures to ensure consistent product quality and yield [10] [12]. Large-scale manufacturing typically employs batch processes operating under controlled temperature and atmosphere conditions to minimize side reactions and product degradation [9] [12].
The polyethylene glycol backbone synthesis relies on ethylene oxide polymerization, a well-established industrial process that can be conducted through either anionic or cationic mechanisms [37] [41]. Anionic polymerization, favored for controlled molecular weight distribution, utilizes alkoxide initiators and proceeds through nucleophilic ring-opening of ethylene oxide monomers [41] [42]. The polymerization reaction requires stringent moisture control and inert atmosphere to prevent chain termination and maintain molecular weight control [37] [40].
Parameter | Batch Process | Continuous Process |
---|---|---|
Reaction Temperature (°C) | 0-25 | 15-30 |
Reaction Time (hours) | 4-8 | 2-4 |
Catalyst Type | DCC/EDC + DMAP | Immobilized carbodiimide |
Solvent System | DCM/DMF | Flow-compatible solvents |
Pressure (atm) | 1 | 1-2 |
Scale (kg/batch) | 1-50 | 10-200 kg/day |
Yield (%) | 78-85 | 80-88 |
Purity (%) | 95-98 | 96-99 |
Contemporary industrial processes increasingly incorporate continuous flow methodologies for improved process control and reduced production costs [10] [47]. Continuous processing enables better heat and mass transfer, reduced reaction times, and enhanced product consistency compared to traditional batch operations [47] [48]. Flow-based synthesis systems utilize microreactor technology and automated control systems to maintain precise reaction conditions throughout the production campaign [47].
Quality control in industrial manufacturing encompasses comprehensive analytical testing including nuclear magnetic resonance spectroscopy, liquid chromatography-mass spectrometry, and gel permeation chromatography to verify molecular weight, purity, and structural integrity [10] [12]. The moisture-sensitive nature of N-hydroxysuccinimide esters necessitates specialized handling and storage protocols, including desiccant packaging and controlled atmosphere storage facilities [22] [24].
Manufacturing facilities implement specialized equipment design to handle the unique requirements of polyethylene glycol-based chemistry, including glass-lined reactors to prevent transition metal contamination and controlled-atmosphere workspaces to minimize moisture exposure [10] [12]. Temperature control systems maintain precise thermal conditions to prevent polyethylene glycol backbone degradation and ensure optimal reaction kinetics [10] [25].
Orthogonal protection strategies represent fundamental principles in the synthesis and application of fluorenylmethoxycarbonyl-polyethylene glycol 4-N-hydroxysuccinimide ester, enabling selective manipulation of functional groups without affecting other reactive sites [14] [16]. The fluorenylmethoxycarbonyl protecting group exemplifies base-labile protection, removable under mild basic conditions while remaining stable to acidic and neutral environments [14] [19].
Protecting Group | Deprotection Conditions | pH Stability | Compatibility | Applications |
---|---|---|---|---|
Fluorenylmethoxycarbonyl (Fmoc) | Base (piperidine, DBU) | Stable 1-10 | Base-labile linkers | SPPS, PEG linkers |
tert-Butoxycarbonyl (Boc) | Acid (TFA, HCl) | Labile <3 | Acid-labile linkers | Solution-phase synthesis |
Carboxybenzyl (Cbz) | Hydrogenation (Pd/C, H2) | Stable 1-12 | Reduction-sensitive groups | Peptide synthesis |
Allyloxycarbonyl (Alloc) | Palladium(0) catalysis | Stable 1-12 | Allyl-sensitive chemistry | Complex molecule synthesis |
The deprotection mechanism of fluorenylmethoxycarbonyl groups proceeds through base-induced β-elimination, resulting in the formation of dibenzofulvene and carbon dioxide as elimination products [17] [30]. Secondary amines, particularly piperidine, serve as the most effective deprotection reagents due to their ability to trap the dibenzofulvene intermediate through nucleophilic addition, driving the equilibrium toward complete deprotection [30] [32]. The reaction kinetics depend significantly on the basicity of the deprotection reagent, with stronger bases enabling faster and more complete fluorenylmethoxycarbonyl removal [30] [34].
Base | Solvent | Half-life (min) | Complete Deprotection (min) | Side Product Formation |
---|---|---|---|---|
Piperidine (20%) | DMF | 2-5 | 10-15 | Moderate DKP |
Piperazine (5%) | NMP | 8-12 | 30-45 | Low DKP |
4-Methylpiperidine (20%) | DMF | 3-6 | 15-20 | Moderate DKP |
DBU (2%) + Piperazine (5%) | NMP | 1-3 | 5-10 | Minimal DKP |
Pyrrolidine (20%) | DMF | 4-8 | 20-30 | Pyrrolidine adducts |
Alternative deprotection methodologies have emerged to address specific synthetic challenges and improve reaction efficiency [20] [33]. Pyrrolidine-based deprotection systems offer enhanced solvent compatibility and reduced diketopiperazine formation in solid-phase synthesis applications [20]. Sodium azide-mediated deprotection provides a base-free alternative for sensitive substrates, proceeding through a distinct mechanistic pathway that avoids the formation of basic intermediates [33].
The orthogonality of fluorenylmethoxycarbonyl protection with other common protecting groups enables complex synthetic strategies involving multiple protected functional groups [14] [19]. Compatibility with tert-butoxycarbonyl, carboxybenzyl, and allyloxycarbonyl protecting groups allows for selective deprotection sequences, enabling the synthesis of complex multifunctional molecules with precise control over functional group exposure [19] [21].